(S)-methyl 2-hydroxy-3-phenylpropanoate
CAS No.: 13673-95-5
VCID: VC21540122
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-Methyl 2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.201 g/mol . It is a chiral molecule, meaning it exists in two enantiomeric forms, with the (S) configuration being of particular interest due to its applications in organic synthesis and biological systems. Chemical Applications(S)-Methyl 2-hydroxy-3-phenylpropanoate serves as a crucial chiral building block in organic synthesis. It is used in the synthesis of complex molecules, including β-lactams, which are a class of antibiotics. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, expanding its utility in synthetic chemistry. Oxidation ReactionsThe hydroxyl group can be oxidized to form ketones or carboxylic acids, which are valuable intermediates in organic synthesis. Reduction ReactionsThe ester group can be reduced to yield alcohols, further diversifying its applications. Substitution ReactionsFunctional groups can replace the hydroxyl group, allowing for the synthesis of diverse derivatives. Biological and Medical ApplicationsResearch indicates that (S)-methyl 2-hydroxy-3-phenylpropanoate plays a significant role in metabolic pathways, interacting with various enzymes and cofactors to facilitate its conversion into bioactive molecules. It is involved in synthesizing analogs of bortezomib, a proteasome inhibitor used in cancer therapy. Additionally, its derivatives have shown promise as histone deacetylase inhibitors (HDACIs), which are relevant in cancer treatment. Metabolic PathwaysThe compound influences cellular processes by affecting signaling pathways and gene expression. It is involved in the synthesis of bioactive molecules that play roles in cell signaling and gene expression. Therapeutic PotentialDerivatives of (S)-methyl 2-hydroxy-3-phenylpropanoate have demonstrated antiproliferative activity against cancer cell lines, suggesting potential for further development as anticancer agents. Industrial ApplicationsIn the industrial sector, (S)-methyl 2-hydroxy-3-phenylpropanoate is utilized in producing flavors and fragrances due to its pleasant aromatic properties. Its application extends to fine chemicals where specific characteristics are desired. Production of Flavors and FragrancesThe compound's aromatic properties make it suitable for use in the production of various flavors and fragrances. Synthetic RoutesThe synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate can be achieved through esterification of (S)-2-hydroxy-3-phenylpropanoic acid with methanol using strong acid catalysts such as sulfuric acid. |
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CAS No. | 13673-95-5 |
Product Name | (S)-methyl 2-hydroxy-3-phenylpropanoate |
Molecular Formula | C10H12O3 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate |
Standard InChI | InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 |
Standard InChIKey | NMPPJJIBQQCOOI-VIFPVBQESA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CC=CC=C1)O |
SMILES | COC(=O)C(CC1=CC=CC=C1)O |
Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)O |
Synonyms | 13673-95-5;(S)-methyl2-hydroxy-3-phenylpropanoate;Methyl-(2S)-2-hydroxy-3-phenylpropanoate;methyl(2S)-2-hydroxy-3-phenylpropanoate;MethylL-3-phenyllactate;Methyl(S)-2-hydroxy-3-phenylpropionate;3-phenyllacticacidmethylester;PubChem6055;AC1NRCMM;L-3-Phenyllacticacid-OMe;KSC493S5F;68193_ALDRICH;SCHEMBL3980617;68193_FLUKA;CTK3J3952;MolPort-003-935-640;NMPPJJIBQQCOOI-VIFPVBQESA-N;ACT04288;ZINC2390922;ANW-42533;CP-211;FD1247;MFCD00038224;ZINC02390922;AKOS005067766 |
PubChem Compound | 5289077 |
Last Modified | Aug 15 2023 |
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